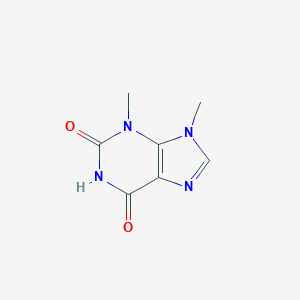

3,9-Dimethylxanthine

Description

Overview of Xanthine (B1682287) Derivatives in Biological and Medicinal Chemistry

Xanthine and its derivatives are a class of purine (B94841) alkaloids naturally found in various plants and are components of widely consumed products like coffee, tea, and chocolate. nih.govnih.gov The core structure of these compounds, a xanthine molecule, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. mdpi.comdergipark.org.tr This fundamental scaffold has been extensively modified to create a multitude of derivatives with a wide array of pharmacological effects. nih.gov

The most well-known methylxanthines—caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246)—are recognized for their stimulant and bronchodilator properties. wikipedia.org Their primary mechanisms of action include the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. nih.govwikipedia.org By inhibiting PDEs, xanthine derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to effects like smooth muscle relaxation. nih.govnih.gov As adenosine receptor antagonists, they can block the sleep-inducing effects of adenosine, resulting in increased alertness. nih.govnih.gov

The therapeutic applications of xanthine derivatives are diverse, ranging from treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) to their potential use in addressing cardiovascular diseases, neurodegenerative disorders, and even certain types of cancer. nih.govresearchgate.nettandfonline.comnih.gov The versatility of the xanthine scaffold makes it a valuable starting point for the development of new drugs. nih.govnih.gov

Positioning 3,9-Dimethylxanthine within the Methylxanthine Family and its Distinction from Isomers

This compound is a member of the dimethylxanthine family, meaning it has two methyl groups attached to its core xanthine structure. Its specific chemical name is 3,9-dimethylpurine-2,6-dione. aksci.com What distinguishes this compound from its more famous isomers—theophylline, theobromine, and paraxanthine (B195701)—is the precise placement of these methyl groups. rsc.org

The location of the methyl groups on the xanthine ring is crucial as it dictates the molecule's pharmacological profile and how it interacts with biological targets. clockss.org For instance, theophylline (1,3-dimethylxanthine) is a well-established treatment for respiratory diseases, while theobromine (3,7-dimethylxanthine) is a milder stimulant found in cocoa. nih.govnih.gov Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and also possesses stimulant properties. wikipedia.org this compound, being a synthetic derivative, is not a major metabolite of caffeine.

Table 1: Comparison of Dimethylxanthine Isomers

| Compound Name | IUPAC Name | Methyl Group Positions | Primary Biological Relevance |

|---|---|---|---|

| This compound | 3,9-dimethyl-7H-purine-2,6-dione | 3, 9 | Research chemical, activator of ryanodine (B192298) receptors. nih.gov |

| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione | 1, 3 | Used in respiratory therapies. wikipedia.org |

| Theobromine | 3,7-dimethyl-7H-purine-2,6-dione | 3, 7 | Found in chocolate, mild stimulant. rsc.org |

| Paraxanthine | 1,7-dimethyl-7H-purine-2,6-dione | 1, 7 | Primary metabolite of caffeine. wikipedia.org |

Research into this compound has revealed distinct biological activities. It has been identified as an activator of ryanodine receptors, which are crucial for calcium signaling in muscle and nerve cells. This is in contrast to its isomers, which are more commonly associated with adenosine receptor antagonism and phosphodiesterase inhibition. nih.govnih.gov

Significance of Investigating Novel Xanthine Scaffolds for Academic and Therapeutic Advancement

The exploration of novel molecular scaffolds is a driving force in modern drug discovery. biosolveit.de While the therapeutic properties of common methylxanthines are well-documented, the investigation of less-common derivatives like this compound holds significant promise for academic and therapeutic advancement. biosolveit.deCurrent time information in Bangalore, IN.

Designing new compounds based on established natural skeletons like the xanthine core allows for extensive modifications to enhance biological activity and selectivity for specific targets. thieme-connect.commdpi.com By synthesizing and studying novel derivatives, researchers can uncover compounds with unique pharmacological profiles that may lead to treatments for a wide range of conditions. dergipark.org.trnih.gov For example, derivatives of this compound have been synthesized and evaluated for their anti-proliferative effects on cancer cell lines, with one derivative showing significant potential.

The development of new chemical entities with unique scaffolds is also crucial for obtaining patents, which is a key aspect of the pharmaceutical industry. biosolveit.de Access to novel scaffolds in the early stages of drug discovery can accelerate research, allow for the fine-tuning of a compound's properties, and ultimately reduce the costs and resources required for development. biosolveit.de Therefore, the continued investigation of compounds like this compound is essential for enriching the library of potential drug candidates and advancing the field of medicinal chemistry. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOWZFHIJSYJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166410 | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-08-8 | |

| Record name | 3,9-Dimethylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,9 Dimethylxanthine

Classical Synthesis Routes for 3,9-Dimethylxanthine

The synthesis of this compound can be achieved through several classical routes, primarily involving the construction of the purine (B94841) ring system or the direct alkylation of a pre-existing xanthine (B1682287) core.

Alkylation of Xanthine Derivatives

A direct method for synthesizing this compound involves the alkylation of xanthine. This process typically utilizes methylating agents such as methyl iodide or dimethyl sulfate. The reaction is conducted under controlled alkaline conditions (pH 8–10) to facilitate the nucleophilic attack from the deprotonated xanthine molecule. This SN2 reaction requires careful management of conditions to achieve regioselectivity at the N3 and N9 positions. Compared to the synthesis of other dimethylxanthines like theophylline (B1681296) (1,3-dimethylxanthine), methylation at the N9 position can be affected by steric hindrance, potentially requiring longer reaction times or higher temperatures. Purification of the final product is commonly performed using column chromatography or recrystallization from ethanol, with reported yields between 68-72% and purity over 95%.

Utilization of Specific Precursors and Controlled Reaction Conditions

An alternative and improved synthesis strategy involves building the xanthine structure from imidazole (B134444) precursors. One such method starts with 1-methyl-5-(methylamino)-imidazole-4-carboxamide. This precursor is reacted with ethyl chloroformate in an acetate (B1210297) buffer (pH 5), followed by cyclization through treatment with aqueous sodium hydroxide (B78521) to yield this compound.

Another foundational method for purine synthesis is the Traube synthesis, which can be adapted for this compound. This route begins with a substituted 6-aminouracil, which undergoes nitrosation and subsequent reduction to form a 5,6-diaminouracil (B14702) derivative. nih.gov This key intermediate is then cyclized to form the imidazole portion of the xanthine ring. The cyclization can be achieved by reacting the diaminouracil with formic acid or, more efficiently, with reagents like triethyl orthoformate, a process that can be significantly accelerated by microwave assistance. researchgate.net

Derivatization and Functionalization of the this compound Scaffold for Novel Compound Generation

The this compound molecule serves as a versatile scaffold for the synthesis of more complex derivatives, highlighting its importance in medicinal chemistry.

Synthesis of Alkylthiopurine Derivatives

Research has identified this compound as a useful precursor for the creation of various alkylthiopurine derivatives. One reported method involves the synthesis of 3,9-dimethyl-6-thioxanthine by treating this compound with a thionating agent like phosphorus pentasulfide. The resulting thioxanthine can then be alkylated to produce 6-alkylthio-3,9-dimethylpurine-2-ones. researchgate.net

Reactivity Studies of Substituted this compound Analogs (e.g., 8-Bromo-3,9-dimethylxanthine)

The functionalization of the C8 position of the this compound scaffold opens up further synthetic possibilities. The reactivity of 8-bromo-3,9-dimethylxanthine towards various nucleophilic reagents has been investigated. lookchem.comoalib.comekb.egresearchgate.netmdpi.com Studies show that nucleophilic displacement of the bromine atom occurs readily with aliphatic mercaptans and alcohols. lookchem.comresearchgate.net However, reactions with aliphatic amines require more stringent conditions to proceed effectively. lookchem.comresearchgate.net This demonstrates the utility of the 8-bromo analog as an intermediate for introducing a range of functional groups onto the xanthine core.

Electrochemical Transformations and Investigation of Redox Properties

The redox behavior of this compound has been examined using electrochemical techniques, revealing insights into its oxidation mechanism. rsc.org

Studies using stationary pyrolytic graphite (B72142) electrodes over a pH range of 3.0 to 10.8 show that this compound undergoes oxidation in a single, irreversible, pH-dependent step. rsc.org This process involves a four-electron, four-proton transfer, leading to the formation of a diimine intermediate. The electron-releasing methyl groups at the N3 and N9 positions are noted to alter the oxidation mechanism significantly compared to unsubstituted xanthine. rsc.org These methyl groups sterically hinder nucleophilic attack, which helps to stabilize the diimine intermediate.

Controlled potential electrolysis has allowed for the isolation and characterization of the primary oxidation byproducts, which vary depending on the pH of the solution. The main products identified include the diimine itself, 5-Hydroxy-1-methylhydantoin-5-carboxamide (dominant at neutral pH), and N-Methylurea (isolated at pH 3.0).

The table below summarizes the key electrochemical parameters for the oxidation of this compound.

| pH Range | Peak Potential (V vs. SCE) | Electron Transfer (n) | Dominant Pathway |

| 3.0–6.0 | 1.25–1.35 | 4 | EC (Diimine formation) |

| 7.0–10.8 | 1.15–1.25 | 4 | ECE (Hydration followed by oxidation) |

| Data sourced from electrochemical studies on pyrolytic graphite electrodes. |

Structure Activity Relationship Sar Studies of 3,9 Dimethylxanthine and Its Analogs

Influence of Methyl Group Position on Biological Activity Profiles

The specific placement of methyl groups on the xanthine (B1682287) ring dictates the biological activities of dimethylxanthine isomers. mdpi.com These substitutions alter the molecule's chemical properties, which in turn affects their physiological activities and metabolic pathways. mdpi.com For instance, methylation at the N1 position is associated with central nervous system stimulation, while methylation at the N3 position is linked to diuresis. taylorandfrancis.com Cardiac stimulation is more closely associated with a methyl group at the N7 position. taylorandfrancis.com

In the case of 3,9-dimethylxanthine, the methyl groups are located at the 3 and 9 positions of the xanthine backbone. Research indicates that substitution at the N9 position can lead to a decrease in adenosine (B11128) receptor affinity. nih.gov This contrasts with substitutions at other positions; for example, substitution at the N1 position is considered important for high affinity and selectivity towards adenosine receptor sites, while N7-substitution can decrease both adenosine receptor antagonism and bronchodilator potency. nih.gov

The presence of methyl groups at positions 3 and 9 in this compound also influences its electrochemical behavior. These electron-releasing groups affect the oxidation process of the molecule. Furthermore, the methyl groups at these positions can sterically hinder certain chemical reactions.

Comparative Pharmacological Potency and Specificity with Isomeric Dimethylxanthines (e.g., 1,3-Dimethylxanthine, 1,7-Dimethylxanthine, 3,7-Dimethylxanthine)

| Compound Name | Methyl Group Positions |

| This compound | 3, 9 |

| Theophylline (B1681296) | 1, 3 |

| Paraxanthine (B195701) | 1, 7 |

| Theobromine (B1682246) | 3, 7 |

The affinity of dimethylxanthines for adenosine receptor subtypes (A1, A2A, A2B, and A3) is a key determinant of their pharmacological effects. These compounds generally act as antagonists at A1 and A2A receptors. wikipedia.org

Theophylline (1,3-dimethylxanthine) is a non-selective antagonist of adenosine A1 and A2 receptors. caymanchem.com Paraxanthine (1,7-dimethylxanthine) also demonstrates binding affinity for adenosine receptors, with some studies suggesting it has slightly higher potency for A1 and A2A receptors than caffeine (B1668208). taylorandfrancis.comwikipedia.org Theobromine (3,7-dimethylxanthine), lacking a methyl group at the 1-position, generally shows lower affinity for A1 and A2A receptors compared to caffeine and theophylline. nih.gov

For this compound, substitution at the N9 position is generally associated with decreased adenosine receptor affinity. nih.gov This is in line with broader structure-activity relationship observations for xanthine derivatives. nih.gov More specifically, while many dimethylxanthines show micromolar affinity for human A1, A2A, A2B, and A3 receptors, their affinity at the rat A3 receptor is significantly lower. nih.gov

Table of Adenosine Receptor Binding Affinities (Ki values in µM)

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| Theophylline | 14 caymanchem.com | 14 caymanchem.com | - | - |

| Paraxanthine | 21 wikipedia.org | 32 wikipedia.org | 4.5 wikipedia.org | >100 wikipedia.org |

| Theobromine | - | - | - | - |

| This compound | Data not available | Data not available | Data not available | Data not available |

Dimethylxanthines are known to be competitive, non-selective inhibitors of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). wikipedia.orgmedchemexpress.com This mechanism contributes to many of their pharmacological effects, such as smooth muscle relaxation. medchemexpress.com

Theophylline (1,3-dimethylxanthine) is a well-known PDE inhibitor, and this action is central to its use as a bronchodilator. medchemexpress.comresearchgate.net It inhibits PDE3 activity, which is prevalent in airway smooth muscle. medchemexpress.com Theophylline is considered a more potent PDE inhibitor than caffeine. nih.gov

Paraxanthine (1,7-dimethylxanthine) also acts as a competitive non-selective PDE inhibitor, raising intracellular cAMP levels. wikipedia.org Theobromine (3,7-dimethylxanthine) is another dimethylxanthine that functions as a PDE inhibitor. nih.gov

This compound also acts as a phosphodiesterase inhibitor, leading to elevated levels of cAMP. However, detailed comparative studies on the potency of this compound as a PDE inhibitor relative to its isomers are not extensively detailed in the search results. One study did note that in the context of inhibiting human pancreatic lipase, the efficacy of methylxanthines depends on the number and position of the methyl groups. pan.olsztyn.pl

Several dimethylxanthines are known to modulate intracellular calcium levels, often through their interaction with ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. nih.gov

This compound is a known activator of ryanodine receptors, which are found in the sarcoplasmic and endoplasmic reticulum of muscle and neuronal cells. This activation leads to the release of calcium ions. In glucose-stimulated beta cells, this compound has been shown to enhance calcium spikes induced by forskolin (B1673556). pnas.org

Paraxanthine (1,7-dimethylxanthine) has been shown to protect dopaminergic neurons through the activation of ryanodine receptors, leading to a moderate increase in free cytosolic calcium. nih.gov It can cause transient, subcontracture increases in intracellular calcium concentration in resting skeletal muscle. physiology.org

Theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine) also cause significant increases in intracellular calcium concentration in skeletal muscle fibers. physiology.org However, one study noted that this compound is less effective than 1,3-, 1,7-, and 3,7-dimethylxanthines in stimulating calcium efflux from skeletal muscle sarcoplasmic reticulum.

Comparative Efficacy in Enzyme Inhibition (e.g., Phosphodiesterases)

Effects of Steric and Electronic Characteristics of Substitutions on Pharmacological Profiles

The steric and electronic properties of substituents on the xanthine ring system are crucial in determining the pharmacological profiles of its derivatives. acs.org

The methyl groups in this compound, being electron-donating, influence the molecule's electronic structure and reduce its susceptibility to oxidation. The positioning of these methyl groups can also create steric hindrance, which can affect how the molecule interacts with biological targets. For example, the methyl groups at positions 3 and 9 sterically hinder nucleophilic attack.

In broader terms for xanthine derivatives, bulky substituents at position 8 have been shown to be important for affinity at both A1 and A2 adenosine receptors. acs.org The introduction of methyl groups to the xanthine core restricts the ability of nitrogen atoms to participate in strong hydrogen bonds, which can shift the dominant intermolecular interactions. acs.org

The rotation of methyl groups is not free and is influenced by both steric and electronic effects, which can contribute to the structural disorder of the molecule. mdpi.com Electronic effects, in particular, have been found to be highly significant. researchgate.net For instance, methylation at the N3 position causes a notable red shift of the ππ* state in the electronic spectrum of xanthine compounds, whereas methylation at the N1 position has a minimal effect. researchgate.net

Molecular Mechanisms of Action of 3,9 Dimethylxanthine

Adenosine (B11128) Receptor Antagonism

3,9-Dimethylxanthine (3,9-DMX) functions as an antagonist of adenosine receptors, a characteristic it shares with other methylxanthines like caffeine (B1668208) and theophylline (B1681296). nih.gov This antagonism is a key component of its pharmacological profile, influencing various physiological processes, particularly in the central nervous system. By blocking adenosine receptors, 3,9-DMX can modulate neurotransmitter release and enhance neuronal excitability. researchgate.net

Competitive Binding and Receptor Subtype Selectivity

Similar to other xanthine (B1682287) derivatives, 3,9-DMX exerts its effects by competitively binding to adenosine receptors. nih.gov There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govsigmaaldrich.com While many simple alkylxanthines, such as caffeine and theophylline, are non-selective antagonists with micromolar affinities for these receptors, the specific affinity and selectivity of 3,9-DMX are influenced by its unique methyl group placement at the 3 and 9 positions of the xanthine structure. nih.govsigmaaldrich.com

The affinity of xanthine derivatives for adenosine receptor subtypes is highly dependent on the substitution patterns at various positions on the xanthine molecule. nih.gov For instance, substitutions at the 1- and 3-positions with larger alkyl groups, like propyl groups, can significantly increase affinity for the A1 receptor. nih.gov Conversely, a methyl group at the 7-position tends to decrease A1 affinity, thereby increasing selectivity for A2A or A2B receptors. nih.gov While detailed binding affinity data for 3,9-DMX across all receptor subtypes is not extensively documented in the provided search results, the general principles of xanthine-adenosine receptor interactions suggest that its specific structure dictates its binding profile. The structural configuration of 3,9-DMX, with methyl groups at the 3 and 9 positions, differentiates it from more commonly studied dimethylxanthines like theophylline (1,3-dimethylxanthine) and paraxanthine (B195701) (1,7-dimethylxanthine). nih.govwikipedia.org

Table 1: Adenosine Receptor Antagonism by Select Xanthines

| Compound | Receptor Subtypes Antagonized | Selectivity | Affinity |

|---|---|---|---|

| Caffeine (1,3,7-trimethylxanthine) | A1, A2A, A2B, A3 | Non-selective | Micromolar |

| Theophylline (1,3-dimethylxanthine) | A1, A2A, A2B, A3 | Non-selective | Micromolar (Ki = 14 µM for A1 and A2) |

| Paraxanthine (1,7-dimethylxanthine) | A1, A2A, A2B, A3 | Non-selective | Similar or slightly stronger than caffeine |

| This compound | A1, A2 subtypes | - | - |

Impact on Neurotransmitter Release and Central Nervous System Excitability

The antagonism of adenosine receptors by methylxanthines like 3,9-DMX has a significant impact on the central nervous system (CNS). Adenosine typically acts as an inhibitory neuromodulator, and by blocking its receptors, these compounds can lead to increased neuronal excitability and enhanced neurotransmitter release. researchgate.net This mechanism is believed to underlie the stimulant effects of caffeine and related compounds. researchgate.net

Specifically, blocking A1 and A2A receptors can lead to an increase in the release of excitatory neurotransmitters. researchgate.netfrontiersin.org This modulation of neurotransmitter systems contributes to the effects of methylxanthines on alertness and cognitive function. frontiersin.org For example, 1-Methylxanthine (B19228), a metabolite of caffeine, has been shown to increase levels of acetylcholine (B1216132) and dopamine. plos.org While direct studies on 3,9-DMX's effect on specific neurotransmitters are not detailed in the provided results, its action as an adenosine receptor antagonist suggests it would similarly influence neurotransmitter release and CNS excitability. medchemexpress.com

Phosphodiesterase Enzyme Inhibition

In addition to its role as an adenosine receptor antagonist, this compound also functions as an inhibitor of phosphodiesterase (PDE) enzymes. This dual mechanism of action is common among methylxanthines and contributes to their diverse pharmacological effects. nih.govresearchgate.netwikipedia.org PDE enzymes are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnephrojournal.com

Modulation of Cyclic Nucleotide Signaling Pathways (cAMP, cGMP)

By inhibiting PDE enzymes, 3,9-DMX leads to an increase in the intracellular levels of cAMP and cGMP. nih.gov These cyclic nucleotides are crucial second messengers involved in a multitude of cellular signaling pathways. nephrojournal.comarborassays.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing processes like gene expression and metabolism. nih.govarborassays.com Similarly, increased cGMP can modulate synaptic plasticity and other cellular functions. arborassays.com

The inhibition of PDEs and the subsequent rise in cAMP and cGMP can have various physiological consequences, including smooth muscle relaxation. This is a key mechanism behind the bronchodilatory effects of theophylline in the treatment of asthma. nih.govresearchgate.net The elevation of these cyclic nucleotides is a central mechanism by which PDE inhibitors exert their therapeutic effects. nephrojournal.com

Regulation of Intracellular Calcium Homeostasis

This compound is also implicated in the regulation of intracellular calcium (Ca2+) homeostasis. The modulation of intracellular Ca2+ levels is a critical signaling mechanism that governs a vast array of cellular processes, from muscle contraction to neurotransmitter release. nih.govnih.gov

Some methylxanthines can influence intracellular Ca2+ by affecting its release from internal stores, such as the endoplasmic reticulum (ER). nih.govjneurosci.org One mechanism for this is the activation of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the ER. Research indicates that some dimethylxanthines can stimulate Ca2+ efflux through these channels. researchgate.net For example, 1-methylxanthine has been shown to activate RyR channels, which can enhance neuronal excitability. plos.org

The activation of RyRs by compounds like 3,9-DMX can lead to the release of calcium ions, which plays a crucial role in processes like excitation-contraction coupling in muscle cells and enhancing neuronal excitability. While adenosine receptor antagonism can also indirectly influence calcium signaling, the direct interaction with intracellular release channels represents another layer of regulation by certain methylxanthines. jneurosci.org The ability to mobilize intracellular calcium is a significant aspect of the biochemical profile of these compounds. researchgate.net

Activation of Ryanodine Receptors (RyRs) and Calcium Ion Release

This compound is recognized as an activator of ryanodine receptors (RyRs), which are crucial intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum. nih.gov Activation of these receptors by this compound leads to the release of calcium ions (Ca2+) from these stores, a fundamental process in cellular signaling. pnas.org This activity is particularly significant in muscle and neuronal cells, where it influences processes like muscle contraction and neurotransmitter release.

In studies on skeletal muscle, this compound was found to be similarly effective as caffeine in increasing the efflux rate of Ca2+ from sarcoplasmic reticulum vesicles. nih.govresearchgate.net This effect is attributed to the activation of the high-conductance, ligand-gated Ca2+ release channel. nih.gov Research on pancreatic beta cells has further detailed this mechanism, showing that this compound can enhance Ca2+ spikes induced by forskolin (B1673556) in glucose-stimulated cells. nih.govpnas.orgnih.gov This enhancement points to the involvement of RyRs in the generation of these calcium signals. nih.govpnas.org Unlike caffeine, this compound is noted for not inhibiting cAMP-phosphodiesterases, which allows for a more specific investigation of its effects on RyRs. pnas.orgresearchgate.net

The activation of RyRs by this compound is a key component of its biological activity, modulating intracellular calcium levels and thereby affecting a range of physiological functions.

Role in Excitation-Contraction Coupling Processes

Excitation-contraction coupling (ECC) is the physiological process that links the electrical excitation of a muscle fiber to its mechanical contraction. nih.govnih.gov A critical step in this cascade is the release of calcium ions from the sarcoplasmic reticulum (SR). nih.gov this compound plays a role in this process by directly activating the ryanodine receptor (RyR) Ca2+ release channels of the SR. nih.gov

Studies using heavy sarcoplasmic reticulum vesicles from skeletal muscle have demonstrated that dimethylxanthines, including the 3,9-isomer, are effective in stimulating Ca2+ release. nih.govresearchgate.net This action is similar to that of caffeine, a well-known modulator of ECC. nih.gov By activating the RyR channels, this compound increases the open probability and duration of these channels, leading to an increased efflux of Ca2+ into the myoplasm without altering the channel's unit conductance. nih.gov This surge in intracellular Ca2+ is the direct trigger for the interaction of contractile proteins, leading to muscle contraction. nih.gov The documented role of this compound in activating RyRs and promoting Ca2+ release firmly places it as a modulator of the excitation-contraction coupling machinery in muscle cells. nih.gov

Interactions with Lipid Membranes and Ion Channel Functionality

The interaction of this compound with lipid membranes and its subsequent influence on ion channel functionality is a subject of biophysical research. Its lipophilic nature enables it to interact with and alter the properties of lipid bilayers.

The membrane dipole potential is an electrical potential within the membrane's hydrophobic core, arising from the ordered arrangement of lipid dipoles and water molecules at the lipid-water interface. mdpi.comnih.gov This potential influences the passage of ions across the membrane. frontiersin.org

While this compound does not appear to modulate the membrane dipole potential, its presence within the lipid bilayer can still influence other transmembrane electrical properties and ion channel function. frontiersin.orgnih.gov The introduction of small molecules into the lipid matrix can alter physical properties such as lipid packing and fluidity, which in turn can affect the function of embedded ion channels. nih.gov

Research has shown that the effects of xanthines on membrane properties are not straightforwardly related to hydrophobicity but are highly dependent on the specific molecular structure and orientation within the bilayer. nih.gov For instance, the introduction of two methyl groups at different positions on the xanthine core results in markedly different activities. frontiersin.orgnih.gov Although direct modulation of the dipole potential by this compound is not observed, its role as a lipophilic molecule implies an interaction with the membrane that could indirectly affect the function of nearby ion channels.

Modulation of Membrane Dipole Potential and Permeability

Potential Modulatory Effects on GABA Receptors and Associated Ion Transport

The interaction of xanthine derivatives with neurotransmitter receptors is a significant area of pharmacological research. While caffeine and theophylline are known to act as antagonists at the benzodiazepine (B76468) site of the GABAA receptor, information specifically detailing the effects of this compound on GABA receptors is limited in the available search results. mdpi.com GABAA receptors are ligand-gated ion channels that conduct chloride ions upon activation by the neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal inhibition. nih.gov Modulation of these receptors can have profound effects on neuronal excitability.

Studies on other methylxanthines have shown they can impact ion transport associated with GABA receptors. mdpi.com For example, adenosine has been shown to modulate GABA-activated currents in dorsal root ganglion neurons, an effect that can be reversed by adenosine receptor antagonists like 8-Cyclopentyl-1,3-dimethylxanthine (DPCPX). nih.gov This highlights the complex interplay between different receptor systems. Given that many xanthine derivatives interact with a variety of receptors, a potential interaction between this compound and GABA receptors cannot be entirely ruled out without further specific investigation. However, based on current search findings, there is no direct evidence to describe a modulatory role for this compound on GABA receptors or the associated chloride ion transport.

Biological Activities and Pharmacological Investigations of 3,9 Dimethylxanthine

Central Nervous System Effects

3,9-Dimethylxanthine, a member of the methylxanthine class of compounds, exhibits notable effects on the central nervous system (CNS). Its primary mechanisms of action involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. nih.gov These actions lead to a cascade of neurochemical events that influence alertness, cognitive function, and the perception of fatigue.

Enhancement of Alertness and Cognitive Function

The structural characteristics of methylxanthines, including this compound, play a crucial role in their pharmacological potency. The methyl group at the 1-position is particularly associated with central nervous system stimulation. taylorandfrancis.com By blocking adenosine receptors, which are instrumental in signaling mental fatigue as adenosine accumulates throughout the day, this compound can enhance alertness. nih.gov This antagonism of adenosine receptors promotes the release of various neurotransmitters, contributing to increased neuronal activity.

Research has indicated that methylxanthines can improve cognitive functions such as attention and vigilance. nih.govtandfonline.com Studies on related compounds like paraxanthine (B195701) have shown improvements in prefrontal cortex function, a reduction in attentional decline, and enhanced reaction times. researchgate.netnih.gov While direct studies on this compound are less common, the shared mechanisms of action with other methylxanthines suggest a potential for similar nootropic effects, which are substances that may improve cognitive performance. tandfonline.commedicalnewstoday.com

Attenuation of Fatigue

The sensation of fatigue is closely linked to the action of adenosine in the brain. nih.gov By competitively blocking adenosine receptors, this compound can mitigate the feeling of tiredness. This effect is a hallmark of methylxanthines and contributes to their use as stimulants. atamanchemicals.comdrugbank.com Research on single mouse muscle fibers has shown that this compound is as effective as caffeine (B1668208) in increasing the efflux rate of calcium ions, a process that can influence muscle contraction and potentially counteract fatigue at the muscular level. researchgate.net

Respiratory System Actions

This compound demonstrates significant activity within the respiratory system, primarily through its ability to relax smooth muscles and modulate airway responsiveness. These effects are largely attributed to its role as a phosphodiesterase inhibitor and an adenosine receptor antagonist. knowde.comatsjournals.org

Bronchodilation and Smooth Muscle Relaxation

The bronchodilatory effect of this compound is a key pharmacological action. knowde.com It functions as a phosphodiesterase inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). amegroups.org Elevated cAMP levels activate protein kinase A, which in turn leads to the relaxation of bronchial smooth muscles, resulting in the widening of airways. knowde.comdrugbank.com This mechanism is shared with other methylxanthines like theophylline (B1681296), which has a long history of use in treating respiratory conditions such as asthma. atamanchemicals.comatsjournals.orgnih.gov The relaxation of smooth muscle is not confined to the airways; it also extends to the pulmonary blood vessels. drugbank.com

Impact on Airway Responsiveness

In addition to its direct bronchodilatory effects, this compound can also reduce airway responsiveness to various stimuli. knowde.comdrugbank.com It has been shown to decrease the airway's reaction to histamine (B1213489), methacholine, and allergens. knowde.comenamine.net This is partly due to its antagonism of adenosine receptors. atsjournals.org In individuals with asthma, inhaled adenosine can cause significant airway constriction by triggering the release of histamine and leukotrienes from mast cells; this compound can prevent this effect. atsjournals.orgamegroups.org

Cardiovascular System Modulations

The influence of this compound on the cardiovascular system is multifaceted, stemming from its actions as a phosphodiesterase inhibitor and adenosine receptor antagonist. drugbank.com These mechanisms can affect heart muscle contractility, heart rate, and blood vessel tone.

Myocardial Stimulation and Peripheral Vascular Effects

The pharmacological effects of dimethylxanthine isomers on the cardiovascular system are well-documented, primarily involving myocardial stimulation and complex effects on peripheral vasculature. While direct studies on this compound are not extensively detailed in the available literature, the activities of its structural isomers, such as theophylline (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine), provide significant insight into the potential actions of this class of compounds.

Theophylline is recognized as a cardiac stimulant, exerting a positive inotropic (increasing the force of contraction) and a dose-dependent chronotropic (increasing the heart rate) effect. atamanchemicals.comwikipedia.org This is attributed to the release of endogenous catecholamines. atamanchemicals.com Theobromine is also considered a potent cardiac stimulant and has historically been used as a dilator of coronary arteries. nih.gov In general, methylxanthines can increase heart muscle contractility and efficiency, leading to an increase in blood pressure and heart rate. wikipedia.org

The effects on peripheral vasculature are multifaceted. Theophylline is noted to cause vasodilation, which can improve blood flow and reduce the strain on the heart. atamanchemicals.com This vasodilation contributes to an increase in renal blood flow. wikipedia.org However, it can also induce vasoconstriction in the central nervous system. atamanchemicals.com

Influence on Cardiac Impulse Initiation and Conduction

The heart's rhythm is governed by the generation and propagation of electrical impulses through a specialized conduction system. cvpharmacology.com This process begins at the sinoatrial (SA) node, the heart's natural pacemaker, which initiates the action potential. cvpharmacology.com The impulse then travels through the atria to the atrioventricular (AV) node, where its conduction is briefly delayed before passing to the ventricles via the His-Purkinje system, ensuring a coordinated contraction. cvpharmacology.comrevespcardiol.org

Deviations from this normal sequence result in arrhythmias. cvpharmacology.com Methylxanthines, as a class, are known to have the potential to induce such rhythm disturbances. The cardiac stimulant properties of compounds like theophylline, which increase the heart rate, can lead to tachydysrhythmias (abnormally fast heart rhythms), particularly supraventricular tachycardia. atamanchemicals.com The mechanism is often linked to the antagonism of adenosine receptors. atamanchemicals.com In high concentrations, caffeine (1,3,7-trimethylxanthine) is known to cause the release of calcium from the sarcoplasmic reticulum, which can lead to delayed afterdepolarizations, a potential trigger for premature ventricular contractions (PVCs). nih.gov Arrhythmias originating from the cardiac conduction system can be due to either triggered activity, likely related to altered cellular calcium handling, or re-entry pathways. aerjournal.com Dysfunctions in the conduction system, such as conduction blocks or the creation of ectopic foci (abnormal pacemaker sites), can disrupt the heart's normal rhythm. cvpharmacology.comrevespcardiol.orgmdpi.com

Renal System Activity and Diuretic Effects

Methylxanthines, both natural and synthetic, are recognized for their diuretic properties, meaning they increase urine output. researchgate.net This effect has been documented for isomers such as theophylline and 1,7-dimethylxanthine. atamanchemicals.comchemicalbook.com The primary mechanism involves the inhibition of sodium and water reabsorption in the kidneys. researchgate.netchemicalbook.com

Anti-proliferative and Anti-cancer Research

The xanthine (B1682287) scaffold has become a subject of significant interest in oncology research for its potential as an anti-proliferative agent and as a foundational structure for the development of novel anti-cancer drugs.

The anti-proliferative activity of xanthine derivatives is commonly evaluated in vitro using various human cancer cell lines. These models, such as the HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, are standard tools for screening compounds to determine their cytotoxic effects, often quantified by the half-maximal inhibitory concentration (IC50) value. plantarchives.orgresearchgate.net While specific IC50 data for the parent this compound compound is not detailed, research on its derivatives demonstrates significant anti-proliferative potential. For instance, a gold(I) complex incorporating a 1,3-dimethylxanthine moiety showed potent activity against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| (trimethylphosphane)(3-(1,3-dimethylxanthine-7-yl)prop-1-yn-1-yl)gold(I) | HCT-116 | Colorectal Carcinoma | 1.1 | researchgate.net |

| (trimethylphosphane)(3-(1,3-dimethylxanthine-7-yl)prop-1-yn-1-yl)gold(I) | A-549 | Lung Carcinoma | 2.0 | researchgate.net |

| (trimethylphosphane)(3-(1,3-dimethylxanthine-7-yl)prop-1-yn-1-yl)gold(I) | MCF-7 | Breast Adenocarcinoma | 3.0 | researchgate.net |

| (trimethylphosphane)(3-(1,3-dimethylxanthine-7-yl)prop-1-yn-1-yl)gold(I) | HeLa | Cervical Carcinoma | 1.5 | researchgate.net |

A key mechanism through which anti-cancer agents exert their effect is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. promega.com.au Research into xanthine derivatives suggests they can trigger the intrinsic pathway. sci-hub.se

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). promega.com.au An apoptotic stimulus leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9, known as the apoptosome. promega.com.aubiovendor.com Within the apoptosome, the initiator caspase-9 is activated. biovendor.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. promega.com.aunih.gov Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov Studies on xanthine derivatives have shown they can induce apoptosis through the activation of caspases-3, -8, and -9, as well as by modulating the expression levels of Bax and Bcl-2 proteins. sci-hub.se

The chemical structure of xanthine, including this compound, serves as a versatile scaffold for the synthesis of more complex and potent therapeutic agents. google.comresearchgate.net In medicinal chemistry, such foundational molecules are known as precursors. The xanthine core can be modified at various positions to enhance biological activity, improve selectivity, or alter pharmacokinetic properties.

For example, 1,3-dimethylxanthine (theophylline) has been used as a precursor to create halogenated derivatives with anti-cancer and anti-metastasis activity. google.com Other synthetic strategies involve creating novel thiazolidine-4-one derivatives from the theophylline structure to develop agents with enhanced biological effects. researchgate.net Furthermore, the xanthine scaffold has been incorporated into metal complexes, such as with gold(I), to create compounds with significant cytotoxicity against cancer cells. researchgate.net These examples highlight the utility of the dimethylxanthine framework as a starting point for the rational design and development of new-generation anti-cancer drugs.

Induction of Apoptosis in Malignant Cells

Anti-inflammatory and Immunomodulatory Properties

Methylxanthine derivatives are recognized for their anti-inflammatory and immunomodulatory effects. mdpi.comnih.govnih.gov While research directly targeting this compound is limited, the activities of its isomer theophylline (1,3-dimethylxanthine) provide significant insight into the potential properties of this class of compounds. Theophylline has been identified as an anti-inflammatory agent and an immunomodulator. nih.govnovapublishers.com

The mechanisms underlying these effects are multifaceted. Methylxanthines are known to function as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. mdpi.comnih.govnih.gov Inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP), which can suppress inflammatory responses. Additionally, some methylxanthines, like theophylline, can activate histone deacetylases, a mechanism that contributes to their anti-inflammatory effects. mdpi.comnih.gov

Research has highlighted the potential for methylxanthine derivatives in treating inflammatory conditions. For instance, caffeine, theophylline, and pentoxifylline (B538998) have been found to be competitive inhibitors of a fungal family 18 chitinase, an enzyme family implicated in the pathogenesis of inflammatory bowel disease (IBD) and asthma. nih.gov This suggests a rationale for developing methylxanthine-based therapeutics for such inflammatory diseases. nih.gov Theophylline, in particular, has been observed to exert anti-inflammatory effects on cytokines produced by mononuclear phagocytic cells. novapublishers.com

| Mechanism | Effect | Associated Methylxanthines | Reference |

|---|---|---|---|

| Phosphodiesterase (PDE) Inhibition | Increases intracellular cAMP, leading to reduced inflammation. | Theophylline, General Methylxanthines | nih.govwikipedia.org |

| Adenosine Receptor Antagonism | Blocks receptors involved in inflammatory pathways. | Theophylline, General Methylxanthines | mdpi.comnih.govwikipedia.org |

| Histone Deacetylase (HDAC) Activation | Contributes to anti-inflammatory gene regulation. | Theophylline | mdpi.comnih.gov |

| Chitinase Inhibition | Potential to inhibit signaling cascades involved in inflammatory diseases like IBD. | Caffeine, Theophylline, Pentoxifylline | nih.gov |

Neuroprotective Potential and Research in Neurodegenerative Diseases

The methylxanthine class of compounds has been a subject of interest in research on neurodegenerative diseases. mdpi.comresearchgate.net Studies suggest that these compounds may offer neuroprotective benefits, potentially slowing the progression of disorders like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net The primary mechanisms thought to be responsible for these effects are the antagonism of adenosine receptors and the inhibition of phosphodiesterases. mdpi.comnih.gov By blocking adenosine receptors in the central nervous system, methylxanthines can modulate neurotransmitter release and protect neurons. mdpi.com

Affecting pathways associated with neurodegeneration, such as those involving protein misfolding, oxidative stress, and neuroinflammation, is a key area of investigation. mdpi.com For example, research into xanthines has shown that some of these compounds may help reduce the levels of amyloid beta, a protein that forms plaques in the brains of individuals with Alzheimer's disease. While long-term consumption of naturally occurring methylxanthines like caffeine is seen as potentially protective, xanthine-derived drugs are being explored as therapeutic tools once a neurodegenerative process has begun. researchgate.net

Given that this compound shares the core xanthine structure, it is a plausible candidate for future neuroprotective research, although direct studies are not extensively documented. The established neuroprotective effects of other methylxanthines provide a strong basis for investigating its potential in this area. mdpi.comnih.gov

| Neurodegenerative Disease | Potential Mechanism of Methylxanthines | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Adenosine receptor antagonism, reduction of amyloid beta protein. | Some xanthines may reduce levels of amyloid beta. Methylxanthines are being studied for their potential to prevent or treat the disease. | mdpi.comresearchgate.net |

| Parkinson's Disease | Adenosine A2A receptor antagonism. | Methylxanthine consumption is associated with a lower risk of Parkinson's disease. Xanthine-derived drugs are being explored as therapeutics. | mdpi.comresearchgate.net |

Metabolic Regulation (e.g., Effects on Lipid Metabolism and Energy Expenditure)

Methylxanthines are known to play a role in metabolic regulation, particularly concerning lipid metabolism and energy expenditure. mdpi.comnih.gov The main mechanisms include the stimulation of lipolysis (the breakdown of fats) and thermogenesis (the production of heat/energy). researchgate.net These effects are largely attributed to their ability to inhibit phosphodiesterases and block adenosine receptors. researchgate.net

By inhibiting phosphodiesterase, methylxanthines prevent the degradation of cAMP. researchgate.net Elevated cAMP levels in fat cells stimulate lipolysis, promoting the mobilization of fat from adipose tissue. researchgate.net The antagonism of adenosine receptors also contributes to increased lipolysis. researchgate.net

Studies on caffeine and its primary metabolite, paraxanthine, have demonstrated these effects. Ingestion of these compounds has been shown to increase energy expenditure and the turnover of lipids. researchgate.nettandfonline.com Research indicates that a 200 mg dose of paraxanthine can significantly augment energy expenditure. tandfonline.com Theophylline (1,3-dimethylxanthine), as a known phosphodiesterase inhibitor, also fits this metabolic profile. nih.govcaymanchem.com Dysfunctional adipose tissue is a key factor in metabolic diseases, and by promoting energy expenditure, thermogenic compounds can play a beneficial role. nih.gov Given its structural similarity to other active methylxanthines, this compound is expected to have an influence on metabolic processes, though specific research is required to confirm the extent of its activity.

Considerations in Allelopathic Research and Plant Chemical Defense

Allelopathy refers to the phenomenon where an organism produces one or more biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. historiclondontown.orgacademicjournals.org These interactions are a key component of plant chemical defense. historiclondontown.org Allelochemicals are often secondary metabolites, and their release into the environment can inhibit competing plant species. researchgate.net

Xanthines are naturally occurring alkaloids in various plants. nih.gov Well-known methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are found in tea leaves, coffee beans, and cacao. nih.govnovapublishers.comwikipedia.org The presence of these compounds in plants suggests a role in defense, potentially acting as natural deterrents or growth inhibitors against competing flora or pests.

While direct research investigating this compound in an allelopathic context is not prominent, its identity as a plant-derived xanthine places it within a class of compounds relevant to such studies. Research on other allelopathic plants has identified various chemical classes, including phenolics and terpenoids, responsible for these effects. frontiersin.org The study of plant allelopathy is a growing field for developing natural herbicides and understanding ecosystem dynamics. researchgate.netfrontiersin.org Therefore, the potential for this compound and other less common xanthines to possess allelopathic properties remains a valid area for future ecological and agricultural research.

Metabolism and Pharmacokinetics of 3,9 Dimethylxanthine in Research Paradigms

Absence as a Primary Endogenous Metabolite of Common Methylxanthines (e.g., Caffeine) in Humans

3,9-Dimethylxanthine is not a primary endogenous metabolite of common methylxanthines, such as caffeine (B1668208), in humans. The human metabolism of caffeine (1,3,7-trimethylxanthine) is a complex process primarily carried out by cytochrome P450 enzymes in the liver, particularly CYP1A2. researchgate.netcjpas.netnih.gov This process involves a series of demethylations that yield three main dimethylxanthine metabolites:

Paraxanthine (B195701) (1,7-dimethylxanthine): The major metabolite, accounting for approximately 84% of caffeine breakdown. cjpas.netwikipedia.org

Theobromine (B1682246) (3,7-dimethylxanthine): A less significant metabolite, making up about 12% of the products. cjpas.netmedchemexpress.com

Theophylline (B1681296) (1,3-dimethylxanthine): The minor metabolite, constituting around 4% of the total. cjpas.netwikipedia.org

These compounds can be further metabolized into monomethylxanthines (e.g., 1-methylxanthine (B19228), 3-methylxanthine, 7-methylxanthine) and methyluric acids. nih.govresearchgate.net Extensive studies of human caffeine metabolism have consistently identified these pathways, with no significant evidence pointing to the formation of this compound. researchgate.netresearchgate.nettaylorandfrancis.com Its unique structure, with a methyl group at the N-9 position, distinguishes it from the metabolically-derived dimethylxanthines which result from the removal of a methyl group from the N-1, N-3, or N-7 position of the caffeine molecule.

| Compound | Methyl Positions | Metabolic Relevance in Humans |

|---|---|---|

| Paraxanthine | 1,7 | Primary metabolite of caffeine (~84%). cjpas.netwikipedia.org |

| Theobromine | 3,7 | Metabolite of caffeine (~12%); also found naturally in cacao. cjpas.netwikipedia.org |

| Theophylline | 1,3 | Minor metabolite of caffeine (~4%); also used as a pharmaceutical drug. cjpas.netwikipedia.orgnih.gov |

| This compound | 3,9 | Not a known primary metabolite of caffeine; primarily a synthetic compound. |

Role in Microbial and Plant Metabolic Pathways (if relevant to the compound's study)

Current scientific literature indicates that this compound is not a significant intermediate or product in the well-established purine (B94841) alkaloid metabolic pathways of plants and microorganisms. scielo.brnih.govfrontiersin.org The biosynthesis of caffeine in plants such as coffee (Coffea) and tea (Camellia sinensis) and its degradation by bacteria like Pseudomonas putida have been extensively mapped, and this compound does not feature in these primary routes. nih.govplos.orgasm.org

The core biosynthetic pathway for caffeine in plants involves a sequence of methylation steps starting from xanthosine (B1684192). nih.govresearchgate.net These reactions are catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs). nih.gov

The key enzymes identified are:

Xanthosine methyltransferase (XMT): Catalyzes the methylation of xanthosine at the N-7 position to form 7-methylxanthosine. researchgate.netnih.gov

7-methylxanthine (B127787) methyltransferase (MXMT) / Theobromine synthase: Catalyzes the methylation of 7-methylxanthine at the N-3 position to produce theobromine (3,7-dimethylxanthine). nih.govgenome.jp

Caffeine synthase (DXMT): Catalyzes the final methylation of theobromine at the N-1 position to yield caffeine. nih.govgenome.jp

These enzymes exhibit high specificity for the N-1, N-3, and N-7 positions of the xanthine (B1682287) ring. nih.gov There is no evidence for an N-methyltransferase in these pathways that catalyzes the methylation of the N-9 position of xanthine to produce this compound. Similarly, microbial degradation of caffeine proceeds through demethylation at the N-1, N-3, and N-7 positions, with no reported involvement of this compound. nih.govasm.org

| Enzyme | Abbreviation | Reaction Catalyzed | Methylation Position |

|---|---|---|---|

| Xanthosine methyltransferase | XMT | Xanthosine → 7-Methylxanthosine | N-7 |

| 7-methylxanthine methyltransferase | MXMT | 7-Methylxanthine → Theobromine | N-3 |

| Caffeine synthase (Theobromine methyltransferase) | DXMT / TCS | Theobromine → Caffeine | N-1 |

The central pathway for purine alkaloid biosynthesis in most caffeine-producing plants is widely accepted to be: Xanthosine → 7-Methylxanthosine → 7-Methylxanthine → Theobromine → Caffeine scielo.brfrontiersin.orgnih.gov

Alternative or minor pathways may exist in certain species, sometimes involving theophylline or paraxanthine as intermediates, but this compound is not a recognized component of these routes. frontiersin.orgroyalsocietypublishing.orgoup.com While methylation at the N-9 position of a purine ring does occur in some plant metabolic processes, such as the synthesis of theacrine (1,3,7,9-tetramethyluric acid) from caffeine in kucha tea, this occurs on a uric acid backbone, not a xanthine one. sci-hub.se This demonstrates that N-9 methylation is biochemically possible within purine metabolism but does not place this compound within the standard biosynthetic network for common purine alkaloids like caffeine.

Advanced Analytical and Bioanalytical Methodologies for 3,9 Dimethylxanthine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, HPTLC)

Chromatographic methods are fundamental to the separation and quantification of 3,9-dimethylxanthine from intricate mixtures, including biological fluids and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most utilized techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the analysis of xanthine (B1682287) derivatives. tandfonline.com For the separation of these compounds, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. lcms.cz The mobile phase composition is a critical factor in achieving optimal separation. A mixture of methanol (B129727) and water (70:30) has been successfully used with a C18 column, resulting in a retention time of 6.2 minutes for this compound. Another established HPLC method for xanthine derivatives involves a mobile phase consisting of a 0.025 M disodium (B8443419) phosphate (B84403) solution (pH 7.2), acetonitrile, and methanol in a 65:15:20 (v/v/v) ratio. cellulosechemtechnol.ro More advanced methods couple HPLC with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, allowing for the determination of methylxanthines in various dietary supplements. researchgate.net

Interactive Data Table: HPLC Methods for Xanthine Derivative Analysis

| Xanthine Derivative | Column | Mobile Phase | Detection | Linearity Range | Limit of Detection (LOD) |

| Bamifylline (BMFH) | Various | Various | UV, HPLC | 10-100 ng/mL | 0.4825 µg/mL |

| Theophylline (B1681296) (THP) | Various | Various | HPLC | 0.2-150 µg/mL | 0.1-2.86 µg/mL |

| Amisophylline (AMI) | Various | Various | HPLC | 125-750 µg/mL | 1.6 µg/mL |

| This compound | C18 | Methanol:Water (70:30) | Not Specified | Not Specified | Not Specified |

| Xanthine Derivatives | C18 | 0.025 M Disodium Phosphate (pH 7.2):Acetonitrile:Methanol (65:15:20) | UV-VIS | Not Specified | Not Specified |

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a versatile and rapid method for the analysis of pharmaceutical formulations and other samples. ijrpb.com This technique allows for the parallel separation of multiple samples on a single plate, making it a time and cost-effective option. humanjournals.com For the analysis of xanthine derivatives like bamifylline, HPTLC methods have demonstrated linearity in the range of 100 to 600 ng/spot. tandfonline.com The detection of separated compounds on the HPTLC plate is often achieved through fluorescence quenching under UV light. humanjournals.com

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, FTIR, X-ray Crystallography)

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound. These methods provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. studypug.comresearchgate.net It provides data on the chemical environment of nuclei, such as hydrogen and carbon. studypug.com For instance, in a study of an oxidation byproduct of this compound, 5-hydroxy-1-methylhydantoin-5-carboxamide, NMR spectroscopy identified a singlet signal at δ 3.2 ppm corresponding to the N-CH₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studypug.comresearchgate.net Specific bonds vibrate at characteristic frequencies, allowing for their identification. For example, the C=O stretch in 5-hydroxy-1-methylhydantoin-5-carboxamide was observed at 1680 cm⁻¹.

X-ray Crystallography: This technique provides the most detailed three-dimensional structure of a molecule in its crystalline form. studypug.com It allows for the precise determination of bond lengths and angles. studypug.com While highly informative, it requires the growth of high-quality single crystals, which can be a limitation. studypug.comnih.gov The combination of X-ray crystallography with other spectroscopic methods like NMR can offer a comprehensive structural understanding. nih.govnih.gov

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive and often rapid means of analyzing this compound. These techniques typically involve studying the compound's oxidation or reduction behavior at an electrode surface.

The electrochemical oxidation of this compound has been investigated at a stationary pyrolytic graphite (B72142) electrode over a pH range of 3.0 to 10.8. rsc.org This process occurs as a single, irreversible, pH-dependent step involving a four-electron, four-proton transfer to form a diimine intermediate. The presence of electron-releasing methyl groups at positions 3 and 9 significantly influences the oxidation mechanism. rsc.org The anodic peak potential shifts linearly with pH, indicating a proton-coupled electron transfer process.

Interactive Data Table: Electrochemical Oxidation Parameters of this compound

| pH Range | Peak Potential (V vs. SCE) | Electron Transfer (n) | Dominant Pathway |

| 3.0–6.0 | 1.25–1.35 | 4 | EC (Diimine formation) |

| 7.0–10.8 | 1.15–1.25 | 4 | ECE (Hydration followed by oxidation) |

Extraction Methods from Complex Biological and Research Matrices

The isolation of this compound from complex matrices such as biological fluids (e.g., urine, gastric fluid) and environmental samples is a critical prerequisite for accurate analysis. nrfhh.commdpi.com Common extraction techniques aim to separate the analyte from interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used method for sample cleanup and concentration. nrfhh.commdpi.com It involves partitioning the compound of interest between a solid sorbent and the liquid sample. nrfhh.com The process typically includes column conditioning, sample loading, washing to remove impurities, and elution of the purified analyte. nrfhh.com

Liquid-Liquid Extraction (LLE): LLE is another common technique for purifying samples. mdpi.com For the analysis of methylxanthines in dietary supplements, a liquid-liquid extraction procedure using a hexane/isopropanol (9:1) mixture has been employed. researchgate.net

The choice of extraction method depends on the nature of the sample matrix and the subsequent analytical technique. For instance, in the analysis of pesticides in simulated biological fluids, an ultrasonicator-facilitated cartridge-based extraction method was developed for use with UPLC-MS/MS. nrfhh.com

Application as a Reference Compound or Standard in Analytical Chemistry

This compound can serve as a reference compound or analytical standard in various scientific investigations. tandfonline.comchemdad.com A reference standard is a highly purified compound used for the validation of analytical methods and the quantification of the same substance in unknown samples. chiroblock.com

The availability of well-characterized reference standards is essential for ensuring the accuracy and reliability of analytical data. chiroblock.com For example, theophylline (1,3-dimethylxanthine), a closely related compound, is available as a British Pharmacopoeia (BP) Reference Standard and is used in laboratory tests as prescribed by the pharmacopoeia. sigmaaldrich.com These standards are accompanied by a certificate of analysis detailing their purity and identity. britiscientific.comnih.gov The use of this compound as a reference standard would be crucial for studies investigating its presence and concentration in various samples.

Preclinical and Clinical Research Implications and Future Directions for 3,9 Dimethylxanthine

Development of Novel Therapeutic Agents Based on the 3,9-Dimethylxanthine Scaffold

The xanthine (B1682287) core is a well-established pharmacophore, with derivatives like theophylline (B1681296) and caffeine (B1668208) being used for various therapeutic purposes, including respiratory and neurodegenerative disorders. amegroups.orgnih.govuniroma1.it The this compound structure offers a distinct platform for creating novel drugs with potentially improved efficacy and safety profiles. amegroups.orgresearchgate.net Researchers are actively exploring this scaffold to develop agents for a range of conditions, including cancer and infectious diseases. nih.gov

Rational Design of Targeted Molecules with Enhanced Selectivity

Rational drug design, which leverages an understanding of drug-target interactions, is crucial for developing selective this compound derivatives. nih.govhelmholtz-hips.de By identifying specific biological targets, such as enzymes or receptors, medicinal chemists can design molecules that interact with these targets with high affinity and specificity. helmholtz-hips.de This approach aims to maximize the desired therapeutic effects while minimizing off-target interactions that can lead to adverse effects. For instance, structure-based drug design has been employed to create dimethylxanthine derivatives that target specific viral proteins, such as those in SARS-CoV-2. nih.govrsc.org

Strategies for Improving Pharmacological Profiles and Reducing Off-Target Effects

A significant challenge in drug development is optimizing the pharmacological profile of a lead compound to ensure it is effective and well-tolerated. For this compound derivatives, this involves strategies to enhance their desired activities while reducing unintended effects. One approach is the synthesis of hybrid molecules that combine the xanthine scaffold with other pharmacologically active moieties. nih.govdntb.gov.ua For example, creating derivatives with thiazolidine-4-one scaffolds has been explored to enhance antioxidant properties. researchgate.netd-nb.info

Another strategy focuses on improving the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME). Modifications that increase water solubility, for instance, can improve bioavailability. helmholtz-hips.de Furthermore, understanding the metabolic pathways of these compounds is essential to predict their clearance from the body and potential drug-drug interactions.

Translational Research Perspectives and Potential Clinical Relevance

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, this involves taking promising preclinical findings and investigating their potential relevance in treating human diseases. nih.govhelmholtz-hips.de Preclinical studies have suggested potential applications for xanthine derivatives in a variety of diseases, including respiratory conditions, neurodegenerative disorders, and cancer. For example, the ability of some xanthine derivatives to inhibit tumor growth in cell lines makes them candidates for further investigation in cancer therapy.

Clinical trials are the definitive step in evaluating the safety and efficacy of new therapeutic agents in humans. While specific clinical trial data for this compound itself is limited, related xanthine derivatives have undergone clinical investigation for various conditions. clinicaltrials.govnih.gov The insights gained from these trials can inform the design of future studies on novel this compound-based drugs.

Exploration of Unidentified Biological Activities and Underlying Mechanisms

While some biological activities of xanthines are well-characterized, such as their effects on adenosine (B11128) receptors and phosphodiesterases, there is still much to learn about the full spectrum of their actions. nih.govmdpi.com Research continues to uncover new biological activities and the molecular mechanisms that underpin them. For example, some xanthine derivatives have been shown to modulate intracellular calcium levels and interact with GABA receptors. mdpi.com

Further exploration of the biological activities of this compound and its derivatives could reveal novel therapeutic opportunities. This includes investigating their effects on different signaling pathways and cellular processes that may not have been previously associated with this class of compounds. A deeper understanding of these mechanisms is essential for identifying new disease targets and developing more effective treatments.

Advancements in Synthesis and Derivatization for Enhanced Bioactivity and Novel Applications

The ability to synthesize a diverse range of derivatives from the this compound scaffold is crucial for exploring its full therapeutic potential. amegroups.orgresearchgate.net Organic chemists are continuously developing new and efficient synthetic methods to create novel analogs with enhanced bioactivity. uniroma1.itrsc.orgdntb.gov.uanih.gov These methods often involve the functionalization of the xanthine core at different positions to introduce new chemical groups that can modulate the compound's properties. uniroma1.itnih.gov

For example, the synthesis of 1,3-dimethylxanthine derivatives with a thiazolidine-4-one scaffold has been shown to result in compounds with improved antioxidant effects. researchgate.netd-nb.inforevmedchir.ro Similarly, the creation of tricyclic compounds through cyclization of N-alkylated xanthine derivatives has yielded molecules with antiviral activity. nih.gov These advancements in synthetic chemistry are expanding the library of available this compound derivatives for biological screening and drug development.

Integration with Modern Drug Discovery Paradigms and High-Throughput Screening

Modern drug discovery relies heavily on high-throughput screening (HTS) to rapidly test large libraries of compounds for biological activity. nih.govtechnologynetworks.comnih.govresearchgate.net This automated process allows researchers to efficiently identify "hit" compounds that can then be further optimized into "lead" candidates. technologynetworks.comnih.gov The integration of this compound and its derivatives into HTS campaigns is a key step in discovering new therapeutic applications. nih.gov

The trend towards miniaturization in HTS, using formats like 384-well and 1536-well plates, allows for the screening of a vast number of compounds with minimal use of reagents. technologynetworks.com Furthermore, the development of more physiologically relevant 3-D cell culture models for screening can provide more predictive data on how a compound might behave in a more complex biological system. drugtargetreview.com By combining diverse chemical libraries of this compound derivatives with advanced HTS technologies, researchers can accelerate the pace of drug discovery and identify novel drug candidates more effectively.

Q & A

Basic: What are the optimal synthetic routes for 3,9-Dimethylxanthine, and how do they compare to related xanthine derivatives?

Methodological Answer:

this compound can be synthesized via alkylation of xanthine derivatives using methylating agents like methyl iodide or dimethyl sulfate under controlled pH (8–10). Key steps include:

- Selective methylation : Protecting reactive sites (e.g., N7 in xanthine) to ensure regioselectivity at N3 and N8.

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol.

Comparative studies with theophylline (1,3-dimethylxanthine) reveal that steric hindrance at N9 requires longer reaction times or elevated temperatures . Advanced routes may involve photocycloaddition of dihydropyridines, though this is more common for diazatetraasterane derivatives .

Basic: How can spectroscopic techniques (NMR, FTIR, X-ray) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methyl groups at N3 (δ ~3.3 ppm) and N9 (δ ~3.5 ppm), with distinct splitting patterns due to adjacent protons.

- X-ray crystallography : Resolves tautomeric forms (e.g., enol-keto equilibrium) and confirms regiochemistry. For example, intermolecular hydrogen bonds in crystal lattices stabilize the 3,9-dimethyl configuration .

- FTIR : Differentiates carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) from N-methyl vibrations (~2850 cm⁻¹). Cross-validate with computational models (DFT) to assign peaks .

Basic: What in vitro models are suitable for assessing this compound’s pharmacological activity?

Methodological Answer:

- Lipid vesicle fusion assays : Use DOPC/DOPG/CHOL liposomes to study membrane interaction. This compound shows low inhibitory efficiency (II = 16–50%) compared to lupinine (II = 85%) .

- Receptor-binding studies : Radioligand displacement assays (e.g., adenosine A₁/A₂ receptors) to evaluate antagonism. Compare with theophylline’s binding affinity.